molecular formula C7H5BrFNO4S B1379600 1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene CAS No. 1415819-92-9

1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene

Cat. No. B1379600
CAS RN: 1415819-92-9
M. Wt: 298.09 g/mol
InChI Key: BGECMANMRHXGNN-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO4S . It is used in the synthesis of anti-inflammatory agents .


Synthesis Analysis

The synthesis of 1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene can involve several methods. One such method is the Sonogashira reaction, which involves the reaction of 4-Bromo-1-fluoro-2-nitrobenzene with 2-fluoronitrobenzene . Another method involves the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc microelectrodes in ionic liquid .


Molecular Structure Analysis

The molecular structure of 1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene consists of a benzene ring substituted with bromo, fluoro, methanesulfonyl, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by various spectroscopic techniques.


Chemical Reactions Analysis

1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene can undergo various chemical reactions. For instance, it can undergo a Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product . It can also undergo a palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin .

Scientific Research Applications

  • Synthesis of N‐(3‐[18F]Fluoropropyl)‐2β‐carbomethoxy‐3β‐(4‐iodophenyl)nortropane ([18F]FP‐β‐CIT) In the synthesis of [18F]FP‐β‐CIT, a compound used in PET imaging, 1-bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene plays a critical role. The compound was used in the first reaction of a two-step sequence, leading to the production of 1-bromo-3-[18F]-fluoropropane, which was then used for further reactions (Klok, Klein, Herscheid, & Windhorst, 2006).

  • Improved Nitration of Benzo-2,1,3-selenadiazoles An improved method for the nitration of benzo-2,1,3-selenadiazoles involves 1-bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene. This method prevents the SN2Ar displacement of fluoride observed with other solvents, leading to high yields in producing nitro derivatives (Wright & McClure, 2004).

  • Reactivity of 1-bromo-4-nitrobenzene Radical Anion The reactivity of the radical anion of 1-bromo-4-nitrobenzene, a related compound, was studied in ionic liquids. These studies help in understanding the fundamental chemical properties and reactions of similar nitrobenzene derivatives (Ernst, Ward, Norman, Hardacre, & Compton, 2013).

  • Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene The synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound structurally similar to 1-bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene, was achieved with high yield, showcasing the versatility of fluoro-nitrobenzene compounds in chemical synthesis (Sweeney, McArdle, & Aldabbagh, 2018).

  • Valence Force Fields for Substituted Benzenes Studies on the valence force fields of trisubstituted benzenes, including derivatives like 1-bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene, provide insights into the vibrational properties of these molecules, which is crucial for understanding their reactivity and interactions in various chemical contexts (Reddy & Rao, 1994).

properties

IUPAC Name

1-bromo-5-fluoro-4-methylsulfonyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO4S/c1-15(13,14)7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGECMANMRHXGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-fluoro-4-methanesulfonyl-2-nitrobenzene

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